3-(2-Methoxyethoxy)benzohydrazide

Übersicht

Beschreibung

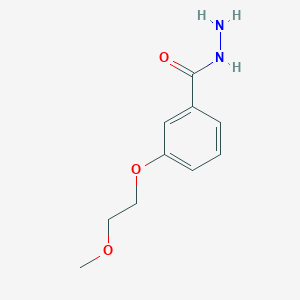

3-(2-Methoxyethoxy)benzohydrazide is a chemical compound that has garnered attention due to its potential applications in various scientific fields. It is a hydrazide derivative of benzene, which is a widely used organic compound in many industries. The compound’s structure includes a benzene ring substituted with a hydrazide group and a 2-methoxyethoxy group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)benzohydrazide typically involves the reaction of 3-(2-methoxyethoxy)benzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

- Dissolve 3-(2-methoxyethoxy)benzoic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 3-(2-Methoxyethoxy)benzohydrazide typically involves the reaction of 2-methoxyethanol with benzohydrazide derivatives. Characterization techniques such as FT-IR, NMR, and UV-Vis spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound. For instance, the presence of characteristic functional groups can be confirmed through specific absorption peaks in FT-IR spectra, while NMR provides insights into the molecular environment of protons within the compound.

Antimicrobial Properties

Research has demonstrated that derivatives of benzohydrazides, including this compound, exhibit significant antimicrobial activity against various pathogens. A study reported that substituted benzohydrazides showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The antimicrobial efficacy is often evaluated using the Minimum Inhibitory Concentration (MIC) method, where compounds are tested at varying concentrations to determine their effectiveness.

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 10 |

| This compound | E. coli | 15 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using assays such as DPPH radical scavenging. Compounds with methoxy groups have been shown to enhance antioxidant activity due to their ability to donate electrons and neutralize free radicals . The results from antioxidant assays indicate that this compound could be beneficial in preventing oxidative stress-related diseases.

Applications in Drug Development

Given its structural features, this compound is considered a lead compound for drug development. Its derivatives have been explored for their potential in treating various diseases, including tuberculosis and cancer. Molecular docking studies have indicated that these compounds can interact favorably with specific biological targets, which may lead to the development of new therapeutic agents .

Case Studies

- Tuberculosis Treatment : A study focused on the interaction of benzohydrazide derivatives with the InhA protein of Mycobacterium tuberculosis. The docking results suggested that certain derivatives could inhibit this target effectively, highlighting their potential as anti-tuberculosis agents .

- Anticancer Activity : Research has shown that hydrazone derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The presence of methoxy groups in these compounds has been linked to increased antiproliferative effects .

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxybenzohydrazide: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.

3,5-Dibromo-2-hydroxybenzylidene benzohydrazide: Contains bromine and hydroxyl groups, which confer different chemical properties and reactivity.

Uniqueness

3-(2-Methoxyethoxy)benzohydrazide is unique due to the presence of the 2-methoxyethoxy group, which enhances its solubility and reactivity in various chemical environments. This makes it a valuable compound for diverse applications in research and industry.

Biologische Aktivität

3-(2-Methoxyethoxy)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula, C12H17N3O3, and molecular weight of approximately 239.29 g/mol. The compound features a benzene ring substituted with a hydrazide functional group and an ether moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and enzyme inhibitor.

Anticancer Activity

Recent studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been tested against the MCF-7 breast cancer cell line, where it demonstrated an IC50 value indicating effective growth inhibition.

The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell cycle progression. Studies indicate that the compound can modulate key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function.

The proposed mechanism of action for this compound involves:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition.

- Enzyme Interaction : By binding to the active site of AChE, it prevents acetylcholine breakdown, thereby enhancing cholinergic transmission.

Study on Antiproliferative Effects

In a study assessing the effects of various hydrazone derivatives, this compound was identified as one of the most potent compounds against MCF-7 cells, showing a notable decrease in cell viability compared to control groups. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through Annexin V staining.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that treatment with this compound resulted in improved cognitive performance in animal models subjected to AChE inhibition.

Eigenschaften

IUPAC Name |

3-(2-methoxyethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-5-6-15-9-4-2-3-8(7-9)10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTZDOKVXKIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.